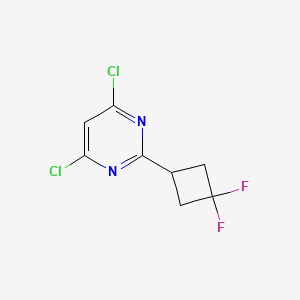
4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6Cl2F2N2. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3,3-difluorocyclobutyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 3,3-difluorocyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and catalysts such as palladium on carbon. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: Lacks the difluorocyclobutyl group, making it less sterically hindered and potentially less reactive.
4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of the difluorocyclobutyl group, which affects its chemical reactivity and biological activity.
2,4,6-Trichloropyrimidine: Has an additional chlorine atom, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dichloro-2-(3,3-difluorocyclobutyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2N2/c9-5-1-6(10)14-7(13-5)4-2-8(11,12)3-4/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUAHNYGWNFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














